molecular formula C4H4ClN3O2 B12966098 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid

5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B12966098
M. Wt: 161.55 g/mol
InChI Key: LLZXHMUOPXSTDU-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is a versatile chemical scaffold designed for research applications in medicinal chemistry and drug discovery. As a multifunctional heterocyclic building block, it features a carboxylic acid moiety and a chlorine substituent, offering two distinct sites for synthetic modification and diversification. This allows researchers to create a wide array of derivatives for structure-activity relationship (SAR) studies. The 1,2,3-triazole core is a privileged structure in medicinal chemistry due to its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets. Compounds based on this scaffold are frequently investigated for various pharmacological activities, including potential anticancer and antifungal properties. The structural motif is known to inhibit key enzymes and disrupt essential cellular processes in pathogens and cancer cells, making it a valuable template for developing new therapeutic agents . In synthetic chemistry, this compound serves as a key intermediate. The carboxylic acid group can be readily converted to esters, amides, or other functional groups, while the chlorine atom is amenable to nucleophilic substitution reactions, facilitating further functionalization . Its ester derivative, Methyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate, is a known synthetic precursor, highlighting its role in multi-step synthetic pathways . Applications: • Medicinal Chemistry: Serves as a core structure for the design and synthesis of novel bioactive molecules. • Drug Discovery: Used in lead optimization and the development of compounds for screening against biological targets. • Chemical Biology: Can be utilized as a building block for the synthesis of more complex chemical probes. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C4H4ClN3O2

Molecular Weight

161.55 g/mol

IUPAC Name

5-chloro-2-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C4H4ClN3O2/c1-8-6-2(4(9)10)3(5)7-8/h1H3,(H,9,10)

InChI Key

LLZXHMUOPXSTDU-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(C(=N1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Grignard Reagent Route with Halogenation and Carboxylation

This method involves the preparation of 2-methyl-4-bromo-5-chloro-2H-1,2,3-triazole intermediate, followed by carboxylation to yield the target acid.

Procedure Summary:

  • Step 1: Formation of 2-methyl-4-bromo-5-chloro-2H-1,2,3-triazole

    • Starting from 2-methyl-4,5-dibromo-2H-1,2,3-triazole dissolved in tetrahydrofuran (THF), the solution is cooled to -20 to -10 °C.

    • Isopropylmagnesium chloride (2.0 M in THF) is added dropwise over 30 minutes, followed by stirring for 30-60 minutes.

    • Chlorine gas is then slowly introduced to the reaction mixture without external heating.

    • The reaction mixture is quenched with saturated ammonium chloride solution, extracted with methyl tert-butyl ether (MTBE), dried over anhydrous sodium sulfate, and concentrated.

    • The residue is recrystallized from a mixture of MTBE and normal hexane (1:5 ratio) by refluxing for 1 hour, cooling to 0-10 °C, stirring for 1 hour, filtering, and vacuum drying below 40 °C.

    • Yield: Approximately 85% of 2-methyl-4-bromo-5-chloro-2H-1,2,3-triazole solid is obtained.

  • Step 2: Carboxylation to 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid

    • The 2-methyl-4-bromo-5-chloro-2H-1,2,3-triazole is dissolved in THF and cooled to -20 to -10 °C.

    • A solution of isopropylmagnesium chloride-lithium chloride complex (2.0 M in THF) is added dropwise over 30 minutes, followed by stirring for 30-60 minutes.

    • Carbon dioxide gas is bubbled through the reaction mixture for about 1 minute.

    • The reaction is quenched with 0.5 M hydrochloric acid solution, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.

    • The residue is recrystallized from MTBE/normal hexane (1:10 ratio) by refluxing for 1 hour, cooling to 0-10 °C, stirring for 1 hour, filtering, and vacuum drying below 40 °C.

    • Yield: Approximately 85% of 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid solid is obtained.

Reaction Scheme:

$$
\begin{aligned}
&\text{2-methyl-4,5-dibromo-2H-1,2,3-triazole} \xrightarrow[\text{Cl}2]{\text{Grignard reagent}} \text{2-methyl-4-bromo-5-chloro-2H-1,2,3-triazole} \
&\xrightarrow[\text{CO}
2]{\text{Grignard reagent}} \text{5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid}
\end{aligned}
$$

Solvents and Conditions:

  • Organic solvents: Tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), normal hexane.

  • Temperature: Cooling to -20 to -10 °C during Grignard additions; reflux during recrystallization.

  • Drying agents: Anhydrous sodium sulfate or magnesium sulfate.

Notes:

  • The molar ratios of reagents are carefully controlled, e.g., compound to Grignard reagent ratio of approximately 1:0.8 to 1.5.

  • Recrystallization solvents include mixtures of ethers, esters, alcohols, ketones, and hydrocarbons, depending on the step.

  • The process is scalable and yields high purity products suitable for further derivatization or application.

Cyclization of 5-Chloro-1H-1,2,3-triazole-4-carboxylic Acid with Substituted Hydrazines

An alternative synthetic approach involves the reaction of 5-chloro-1H-1,2,3-triazole-4-carboxylic acid with substituted hydrazines (e.g., m-tolyl hydrazine) in the presence of catalysts to form substituted triazole derivatives.

Key Features:

  • The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF).

  • Elevated temperatures facilitate cyclization and substitution.

  • Catalysts may include transition metal complexes or acid catalysts to promote ring closure.

  • This method is more common for preparing 2-substituted derivatives rather than the methyl-substituted compound but provides insight into functionalization strategies.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives exhibit significant antimicrobial properties. Research indicates that 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid and its derivatives can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that certain triazole compounds showed effective inhibition against Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Triazoles are known to interfere with cancer cell proliferation by inhibiting specific enzymes involved in cell division. A case study highlighted the efficacy of triazole derivatives in reducing tumor size in animal models, suggesting potential for further development in cancer therapeutics .

Herbicidal Activity

5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid has been investigated as a herbicide. Its ability to disrupt plant growth by inhibiting specific metabolic pathways makes it a candidate for developing environmentally friendly herbicides. Experimental results showed that formulations containing this compound effectively controlled weed growth in various crops .

Insecticidal Properties

In addition to herbicidal applications, this compound has shown promise as an insecticide. Studies have reported that it can affect the nervous system of certain pests, leading to paralysis and death. This mechanism of action provides a potential alternative to conventional insecticides that often have broader ecological impacts .

Polymer Chemistry

5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid can be utilized in synthesizing novel polymers with enhanced properties. Its reactive functional groups allow it to be incorporated into polymer matrices, improving thermal stability and mechanical strength. Research has indicated that polymers modified with this triazole derivative exhibit superior performance compared to their unmodified counterparts .

Coatings and Adhesives

The compound is also explored for use in coatings and adhesives due to its chemical stability and adhesion properties. Coatings formulated with triazole derivatives have shown improved resistance to environmental degradation, making them suitable for industrial applications .

Data Tables

Application AreaSpecific UseObserved EffectsReferences
PharmaceuticalsAntimicrobialInhibition of Staphylococcus aureus growth
PharmaceuticalsAnticancerReduced tumor size in animal models
AgricultureHerbicideEffective control of weed growth
AgricultureInsecticideParalysis of target pests
Material SciencePolymer modificationEnhanced thermal stability
Material ScienceCoatingsImproved environmental resistance

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of various triazole derivatives, including 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid against clinical isolates of bacteria and fungi. The results indicated a strong correlation between structural modifications and antimicrobial potency.

Case Study 2: Herbicidal Performance

Field trials were conducted to assess the effectiveness of formulations containing 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid on common agricultural weeds. The trials demonstrated significant reductions in weed biomass compared to untreated controls.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The biological and chemical behavior of triazole-carboxylic acids is highly dependent on substituent patterns. Key comparisons include:

Table 1: Structural Analogs and Substituent Effects
Compound Name Substituents (Positions) Key Properties/Effects Reference
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid Cl (5), CH₃ (2), COOH (4) Enhanced acidity; moderate antiproliferative activity -
2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid 4-Cl-C₆H₄ (2), CH₃ (5), COOH (4) Higher lipophilicity; antimicrobial potential
1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Cl-2-F-C₆H₃ (1), CH₃ (5), COOH (4) Improved target selectivity; increased steric hindrance
5-(Trifluoromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CF₃ (5), 4-Cl-C₆H₄ (1), COOH (4) Strong electron-withdrawing effects; high c-Met kinase inhibition
  • Chlorine vs. Bromine : Isostructural chloro and bromo derivatives (e.g., compounds 4 and 5 in ) show minimal differences in crystallinity but vary in halogen-dependent interactions (e.g., C–X···π contacts) .
  • Methyl vs. Aryl Groups : Methyl substituents (e.g., at position 2) enhance metabolic stability compared to bulkier aryl groups, which may improve pharmacokinetics .
Antiproliferative Activity:
  • The parent compound shows weak activity against NCI-H522 lung cancer cells (GP = ~40%), while its trifluoromethyl analog (5-CF₃) achieves GP = 68.09% due to enhanced target binding .
  • Amide derivatives of triazole-carboxylic acids (e.g., 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid ) outperform acids in potency, likely due to reduced acidity and improved cell permeability .
Antimicrobial Activity:
  • Chlorophenyl-substituted analogs (e.g., 2-(4-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid ) inhibit bacterial growth comparably to ampicillin, with MIC values <10 µg/mL .

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~3–4) is more acidic than benzoic acid (pKa ~4.2) due to the electron-withdrawing triazole ring and chlorine .
  • Solubility : Chlorine and aryl groups reduce aqueous solubility, whereas methyl groups balance lipophilicity for drug-likeness .

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with chloroacetyl precursors, followed by carboxylation. Key steps include:
  • Cyclization : Reacting 2-chloroacetamide derivatives with methyl-substituted triazole precursors under reflux in polar aprotic solvents (e.g., DMF) .

  • Carboxylation : Introducing the carboxylic acid group via hydrolysis of nitrile intermediates or direct oxidation of methyl groups using KMnO₄/H₂SO₄ .

  • Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

    • Data Table :
ParameterTypical ValueReference Method
Melting Point~160–165°C (predicted)Differential Scanning Calorimetry
Solubility (H₂O)Low (enhanced in DMSO)Shake-flask method
HPLC Retention Time8.2 min (C18, 70:30 H₂O:MeCN)

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d₆) shows signals for the triazole ring (δ 7.8–8.2 ppm), methyl group (δ 2.5 ppm), and carboxylic acid proton (δ 12–13 ppm). ¹³C NMR confirms the carboxylate carbon at ~170 ppm .
  • IR : Strong absorption bands for C=O (1680–1720 cm⁻¹) and N–Cl (650–750 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative mode yields [M–H]⁻ ion at m/z 189.6 (calculated: 189.03) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer :
  • Reaction Pathway Prediction : Use density functional theory (DFT) to model energy barriers for key steps (e.g., cyclization). Software like Gaussian or COMSOL Multiphysics can simulate transition states .

  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures. Tools like ICReDD integrate quantum calculations with experimental feedback loops .

  • Case Study : A factorial design (2³) evaluating temperature (80–120°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI) identified DMF at 100°C with CuI as optimal (85% yield) .

    • Data Table :
VariableLevel 1Level 2Optimal Condition
Temperature80°C120°C100°C
SolventDMFTHFDMF
CatalystPd/CCuICuI

Q. What strategies address stability challenges during biological activity assays?

  • Methodological Answer :
  • pH Stability : The carboxylic acid group is prone to deprotonation above pH 5. Use buffered solutions (pH 4–5) for in vitro assays .
  • Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy shows degradation peaks at 310 nm under UV exposure .
  • Derivatization : Improve stability by converting the acid to methyl esters (via SOCl₂/MeOH) or amides (EDC/NHS coupling) for prolonged shelf life .

Q. How can AI-driven tools enhance the design of novel triazole-carboxylic acid analogs?

  • Methodological Answer :
  • Generative Models : Use platforms like ChemBERTa to propose structurally diverse analogs with predicted bioactivity. For example, substituting the methyl group with CF₃ improved COX-2 inhibition by 30% in silico .
  • Virtual Screening : Dock analogs into protein targets (e.g., COX-2) using AutoDock Vina. Prioritize candidates with binding energies < –8 kcal/mol .
  • Synthetic Feasibility : Tools like Synthia (MIT) evaluate retrosynthetic pathways, minimizing steps and hazardous reagents .

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